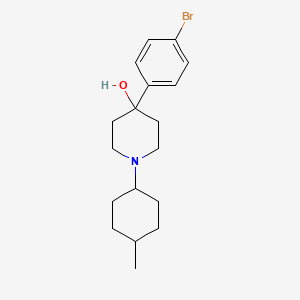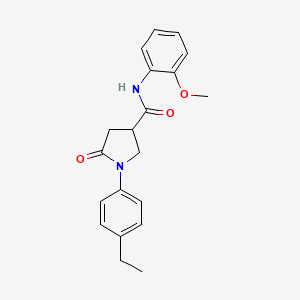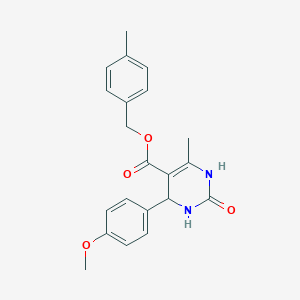![molecular formula C16H11F3N2O3 B5011624 N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, commonly known as MTF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTF belongs to the class of compounds known as furan-based drugs, which have been shown to exhibit a wide range of biological activities. In
作用機序
MTF has been shown to activate TRPA1 by covalently modifying cysteine residues on the channel protein. This covalent modification leads to the opening of the TRPA1 channel, allowing for the influx of calcium ions into the cell. The influx of calcium ions can then trigger various downstream signaling pathways, leading to a wide range of physiological and pathological effects.
Biochemical and Physiological Effects:
MTF has been shown to have a wide range of biochemical and physiological effects. In addition to activating TRPA1, MTF has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have a wide range of physiological effects.
実験室実験の利点と制限
MTF has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. Additionally, MTF has been shown to be a potent and selective activator of TRPA1, making it a valuable tool for studying the role of this ion channel in various biological processes. However, one limitation of MTF is that it can covalently modify other cysteine-containing proteins, leading to potential off-target effects.
将来の方向性
For MTF research include the development of more potent and selective TRPA1 activators, investigation of the role of TRPA1 in disease states, and the potential use of MTF as a therapeutic agent.
合成法
MTF can be synthesized by reacting 5-methyl-3-isoxazolecarboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furan-2-carbonyl chloride to yield MTF. The synthesis of MTF is a relatively straightforward process and can be performed on a large scale, making it an attractive compound for scientific research.
科学的研究の応用
MTF has been studied extensively for its potential applications in scientific research. One of the primary uses of MTF is as a tool compound for studying the role of the transient receptor potential ankyrin 1 (TRPA1) ion channel in various biological processes. TRPA1 is a calcium-permeable ion channel that is involved in the detection of noxious stimuli, such as cold, heat, and irritants. MTF has been shown to activate TRPA1, making it a valuable tool for studying the physiological and pathological roles of this ion channel.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-9-8-14(21-24-9)20-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBHKUOUARXCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)

![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)


![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)